5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Scientific Research Applications
5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.
Mechanism of Action
Target of Action
Many compounds with a sulfonamide group are known to have antibacterial activity . They often target bacterial enzymes, such as carbonic anhydrase and dihydropteroate synthase, which are vital for bacterial growth and survival .
Mode of Action
Sulfonamides are often competitive inhibitors of bacterial enzymes. They mimic the natural substrate of the enzyme, bind to the active site, and prevent the substrate from binding, thereby inhibiting the enzyme’s function .
Biochemical Pathways
Sulfonamides like this compound may affect the folic acid synthesis pathway in bacteria. By inhibiting dihydropteroate synthase, they prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for DNA synthesis .
Result of Action
The inhibition of bacterial enzymes and disruption of essential biochemical pathways can lead to the death of bacterial cells, providing the compound with its antibacterial effects .
Action Environment
The efficacy and stability of such compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. Specific details would depend on the exact nature of the compound .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Sulfonylation: The phenyl ring is sulfonylated using reagents like methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated thiophene with an amine, such as 4-aminophenyl, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The chlorine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-phenylthiophene-2-carboxamide: Lacks the methylsulfonyl group, which may affect its biological activity and solubility.
N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide: Lacks the chlorine atom, which may influence its reactivity and binding affinity to targets.
5-chloro-N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and biological activity.
Uniqueness
5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is unique due to the presence of both the chlorine atom and the methylsulfonyl group, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-chloro-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S2/c1-19(16,17)9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)18-10/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBZHFUYJOEPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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